

Comparative Analysis of 4-Benzyloxybenzaldehyde Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: 4-(3-Fluorobenzyloxy)benzaldehyde

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This guide provides a comparative analysis of the X-ray crystallography of 4-benzyloxybenzaldehyde derivatives. While crystallographic data for **4-(3-Fluorobenzyloxy)benzaldehyde** is not publicly available, this document presents data for closely related compounds to offer insights into their structural properties. The information herein is intended to guide researchers in the structural analysis and development of novel benzaldehyde-based compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for 4-(Benzyloxy)benzaldehyde and 4-(4-Methoxyphenoxy)benzaldehyde, serving as comparative examples.

Parameter	4-(Benzyloxy)benzaldehyde[1]	4-(4-Methoxyphenoxy)benzaldehyde[2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	C ₁₄ H ₁₂ O ₃
Molecular Weight	212.24	228.25
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P2 ₁ /c
a (Å)	11.4772 (11)	11.9733 (4)
b (Å)	12.9996 (12)	5.9113 (2)
c (Å)	7.2032 (6)	16.1423 (6)
α (°)	90	90
β (°)	90	97.893 (3)
γ (°)	90	90
Volume (Å ³)	1074.71 (17)	1131.29 (7)
Z	4	4
Temperature (K)	123	100
Radiation	Mo Kα	Mo Kα
Dihedral Angle between Rings (°)	5.23 (9)	71.52 (3)

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and further research.

Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde

The synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde is typically achieved through a Williamson ether synthesis.[3][4][5]

Materials:

- 4-Hydroxybenzaldehyde
- 3-Fluorobenzyl bromide (or chloride/methanesulfonate)[3][5]
- Potassium carbonate[3][5]
- Acetone or Ethanol[3][5]
- Potassium iodide (optional, as a catalyst)[5]

Procedure:

- A mixture of 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, and potassium carbonate is prepared in a suitable solvent such as acetone or ethanol in a round-bottom flask.[3][5]
- The reaction mixture is heated to reflux (around 60-85°C) and stirred for several hours (typically 2-18 hours).[3][5]
- After cooling to room temperature, the inorganic salts are removed by filtration.
- The solvent is evaporated under reduced pressure.
- The crude product is then purified, commonly by column chromatography or recrystallization, to yield **4-(3-Fluorobenzyloxy)benzaldehyde** as a white solid.[3][5]

Synthesis and Crystallization of 4-(Benzyloxy)benzaldehyde[1]

Synthesis:

- 4-Hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) were refluxed in ethanol for 14 hours under a nitrogen atmosphere.
- Potassium carbonate was filtered off, and the residue was washed with large volumes of ethyl acetate.

- The solvent was removed using a rotary evaporator.
- The resulting residue was dissolved in 50 ml of diethyl ether (Et₂O) and washed twice with 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.
- The Et₂O solution was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure.
- The crude product was recrystallized from ethanol to yield colorless crystals (7.58 g, 87.4% yield).

Single Crystal Growth: Single crystals suitable for X-ray diffraction were obtained through slow evaporation from the ethanolic solution during recrystallization.

Synthesis and Crystallization of 4-(4-Methoxyphenoxy)benzaldehyde[2]

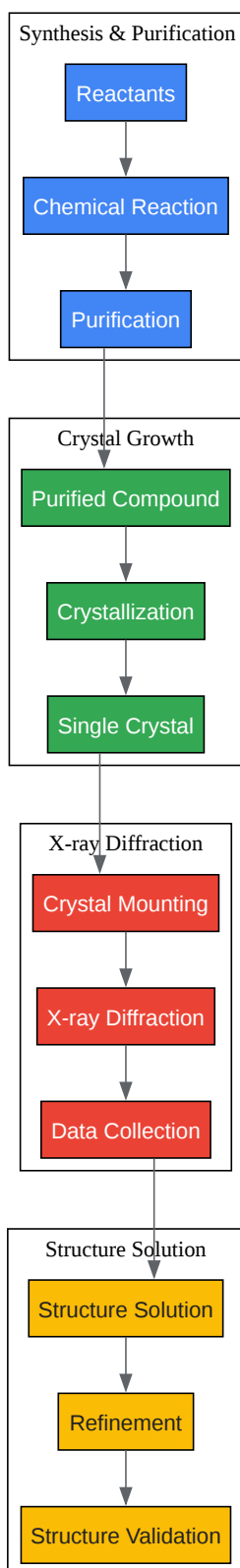
Synthesis:

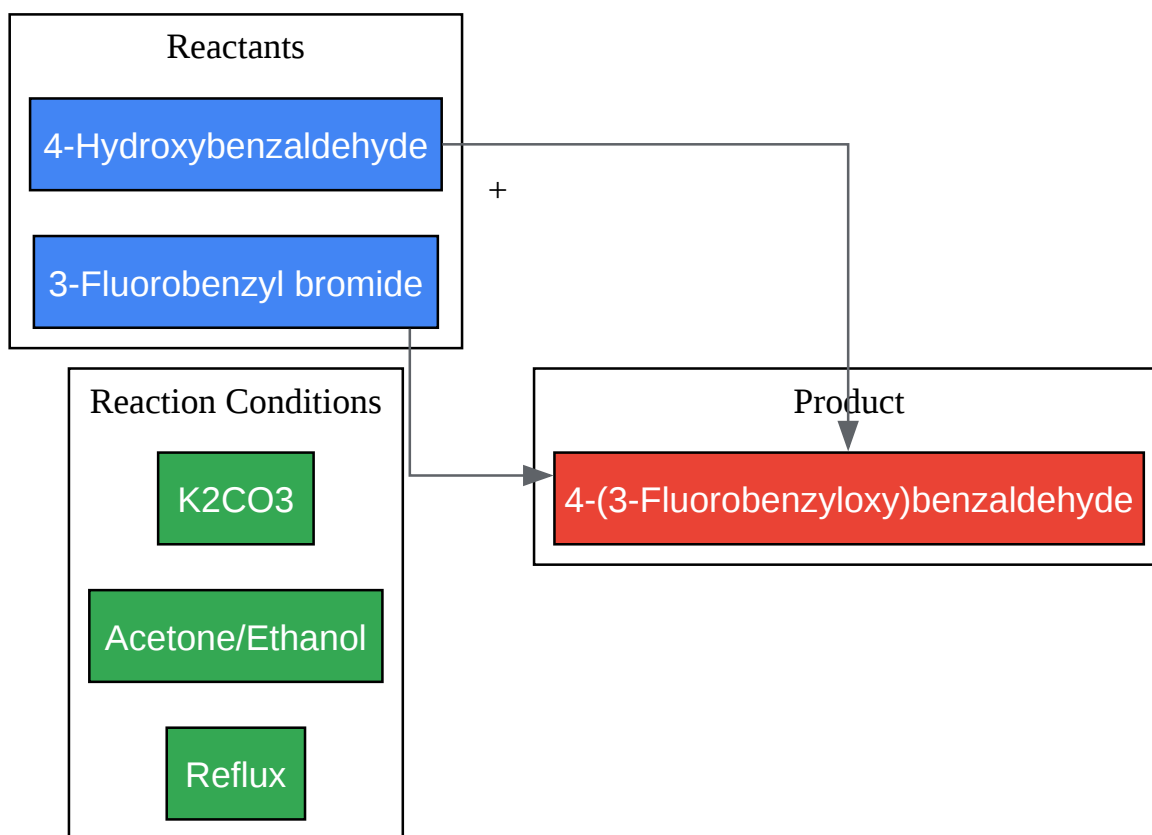
- In a glass test tube, 4-fluorobenzaldehyde (250 mg, 2.01 mmol), 4-methoxyphenol (250 mg, 2.01 mmol), and potassium carbonate (550 mg, 3.98 mmol) were suspended in dimethyl sulfoxide (2 ml).
- The reaction mixture was heated to 413 K and stirred for 45 minutes.
- After cooling, the mixture was diluted with water (6 ml) and stirred for 30 minutes.
- The resulting suspension was worked up through an aqueous procedure, including extraction with brine to remove dimethyl sulfoxide.

Single Crystal Growth: A small amount of the product was recrystallized from n-heptane by slow evaporation over one week to provide clear, colorless crystals suitable for X-ray analysis.

Visualizing the Workflow and Synthesis

To better illustrate the processes involved, the following diagrams outline the general workflow for X-ray crystallography and the synthesis of the target compound.





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